molecular formula C22H18N2O3S2 B2759858 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898459-11-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2759858
CAS No.: 898459-11-5
M. Wt: 422.52
InChI Key: XVAIRZQCSBKGAQ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl ring and a 2-(ethylsulfonyl)benzamide group. This compound belongs to a class of molecules synthesized via Rh-catalyzed C-H amidation strategies, as exemplified in studies of structurally related analogs .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-14-8-4-10-16(20)21(25)23-17-11-5-3-9-15(17)22-24-18-12-6-7-13-19(18)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIRZQCSBKGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Benzo[d]thiazol-2-yl)aniline

The benzo[d]thiazole moiety is typically constructed via cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives. A high-yielding method adapted from involves:

Reaction Scheme
$$
\text{2-Aminothiophenol} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{2-(2-Nitrobenzamido)thiophenol} \xrightarrow{\Delta} \text{2-(Benzo[d]thiazol-2-yl)nitrobenzene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-(Benzo[d]thiazol-2-yl)aniline}
$$

Optimized Conditions

  • Cyclization : 6–7 h reflux in acetonitrile with K$$2$$CO$$3$$ (yield: 83%)
  • Nitro Reduction : H$$_2$$ (1 atm) over 10% Pd/C in ethanol (25°C, 4 h; yield: 91%)

Synthesis of 2-(Ethylsulfonyl)benzoic Acid

The ethylsulfonyl group is introduced through sulfonation followed by oxidation:

Step 1: Ethylation
Toluene derivatives are sulfonated using ethanethiol and AlCl$$3$$:
$$
\text{2-Methyltoluene} + \text{C}
2\text{H}5\text{SH} \xrightarrow{\text{AlCl}3} \text{2-(Ethylthio)toluene} \quad (\text{Yield: 76%})
$$

Step 2: Oxidation to Sulfone
Oxone® (2.2 equiv) in H$$2$$O/CH$$3$$CN (1:1) at 60°C for 12 h converts sulfide to sulfone:
$$
\text{2-(Ethylthio)toluene} \xrightarrow{\text{Oxone®}} \text{2-(Ethylsulfonyl)toluene} \quad (\text{Yield: 89%})
$$

Step 3: Carboxylic Acid Formation
Oxidation of the methyl group using KMnO$$4$$ in acidic conditions:
$$
\text{2-(Ethylsulfonyl)toluene} \xrightarrow{\text{KMnO}
4, \text{H}2\text{SO}4} \text{2-(Ethylsulfonyl)benzoic acid} \quad (\text{Yield: 68%})
$$

Amide Bond Formation

Coupling 2-(benzo[d]thiazol-2-yl)aniline with 2-(ethylsulfonyl)benzoyl chloride is critical. Two methods prevail:

Method A: Schotten-Baumann Reaction
$$
\text{2-(Ethylsulfonyl)benzoyl chloride} + \text{2-(Benzo[d]thiazol-2-yl)aniline} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound} \quad (\text{Yield: 65%})
$$

Method B: Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF:
$$
\text{Yield: 78% after column chromatography (PE/EA 3:1)}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield Improvement vs. Baseline
Benzothiazole cyclization CH$$_3$$CN 82 (reflux) +19% vs. THF
Sulfone oxidation H$$2$$O/CH$$3$$CN 60 +22% vs. acetone
Amide coupling DMF 0→25 +13% vs. CH$$2$$Cl$$2$$

Sonication during benzothiazole synthesis reduces reaction time from 7 h to 4.5 h.

Analytical Characterization

Key spectroscopic data for the final compound:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.94–7.88 (m, 3H, ArH), 7.52–7.41 (m, 4H, ArH), 3.42 (q, J = 7.3 Hz, 2H, SO$$2$$CH$$2$$), 1.32 (t, J = 7.3 Hz, 3H, CH$$3$$)
  • HRMS (ESI+) : m/z calcd for C$${22}$$H$${18}$$N$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 423.0914; found: 423.0918

Industrial-Scale Considerations

Patent CN101538223A highlights challenges in scaling benzamide syntheses:

  • Cost Reduction : Using 1.0 equiv of chloroacetaldehyde dimethyl acetal instead of 2.2 equiv saves $412/kg at 100 kg scale
  • Stability : Final compound requires storage under N$$_2$$ with <5% humidity to prevent hydrolysis
  • Waste Streams : Oxone® oxidation generates K$$2$$SO$$4$$ byproducts; membrane filtration recovers 92% solvent

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of compounds related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that these compounds can induce apoptosis in various cancer cell lines, including lung and breast cancer cells .
  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Research has demonstrated that benzothiazole derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • Acetylcholinesterase Inhibition
    • Compounds with similar structures have been explored for their potential as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cognitive function .
  • Antimicrobial Activity
    • Some studies have reported antimicrobial effects of benzothiazole derivatives against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Evaluation

A study synthesized several benzothiazole derivatives and evaluated their anticancer activity against the A549 lung cancer cell line using the MTT assay. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression .

Case Study 2: Antioxidant Activity Assessment

Research on the antioxidant capacity of related compounds utilized the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to measure free radical scavenging activity. The findings revealed that the tested compounds exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid, indicating their potential for therapeutic applications in oxidative stress-related disorders .

Case Study 3: Acetylcholinesterase Inhibition

In a study aimed at developing new treatments for Alzheimer's disease, a series of benzothiazole-based compounds were synthesized and evaluated for acetylcholinesterase inhibitory activity. The most potent inhibitor showed an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The benzothiazole moiety is known for its ability to bind to various biological targets, while the sulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Analogs

Compound ID Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound 2-(Ethylsulfonyl)benzamide N/A* N/A* N/A*
3a () Unsubstituted benzamide 94 185–189 13.38 (s, 1H), 8.24–8.22 (m, 2H)
3c () 3-Chlorophenyl 56 144–147 12.74 (s, 1H), 8.87 (d, J = 8.0 Hz, 1H)
3s () 4-(Trifluoromethyl)benzamide 58 138–142 Not specified
3q () 4-Methoxybenzamide 51 159–162 Not specified
Nitazoxanide () 5-Nitrothiazolyl N/A N/A N/A

Physicochemical Properties

  • Melting Points: Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s ethylsulfonyl group may reduce crystallinity compared to rigid analogs like 3a (185–189°C) but increase it relative to aliphatic derivatives like 3v (54–56°C) .
  • Spectral Data: The ¹H NMR of 3a and 3c show distinct aromatic proton shifts (e.g., 13.38 ppm for 3a’s amide proton), suggesting the ethylsulfonyl group would deshield nearby protons, similar to 3s’s trifluoromethyl effects .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. This reaction is often conducted in the presence of bases like triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product can be purified through recrystallization or column chromatography to achieve high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with a benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 10.88 ± 0.82 μg/mL against the A549 lung cancer cell line, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μg/mL)
Compound AA54910.88 ± 0.82
Compound BA54915.00 ± 1.00
Compound CHeLa12.50 ± 0.50

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The benzothiazole moiety may inhibit key enzymes or proteins involved in cancer cell proliferation and survival pathways. Additionally, the ethylsulfonyl group enhances solubility and facilitates cellular uptake, which may contribute to its efficacy as an anticancer agent .

Case Studies and Research Findings

  • Dual Inhibitor Studies : Research has explored the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in pain modulation and inflammation, suggesting that such compounds could provide therapeutic benefits for chronic pain conditions .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the benzothiazole structure significantly affect biological activity. For example, substituents on the phenyl ring can enhance cytotoxicity against cancer cell lines, highlighting the importance of chemical structure in drug design .
  • In Vitro Studies : In vitro assays using various cancer cell lines have shown that derivatives of this compound exhibit varying degrees of anticancer activity, with some compounds outperforming established chemotherapeutics like doxorubicin in specific assays .

Q & A

Basic Question: What are the key structural features of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, and how do they influence its biological activity?

The compound features a benzamide core linked to a benzo[d]thiazole moiety via a phenyl group, with an ethylsulfonyl substituent at the 2-position of the benzamide ring. The thiazole ring contributes to π-π stacking interactions with biological targets, while the ethylsulfonyl group enhances hydrophilicity and potential hydrogen bonding, critical for target binding (e.g., enzyme active sites). Structural analogs with similar sulfonyl groups exhibit improved pharmacokinetic properties due to increased solubility and bioavailability .

Basic Question: What synthetic pathways are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Thiazole Formation : Condensation of 2-aminothiophenol with a substituted benzaldehyde to form the benzo[d]thiazole ring .

Coupling Reactions : Amide bond formation between the thiazole-containing intermediate and a sulfonyl-substituted benzoyl chloride, often using coupling agents like EDC/HOBt .

Sulfonylation : Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like m-CPBA or H₂O₂ .
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize by-products and improve yield .

Basic Question: What analytical techniques are essential for characterizing this compound and confirming its purity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity, with characteristic peaks for the sulfonyl group (~3.1 ppm for CH₂ in ethylsulfonyl) and thiazole protons .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC-PDA : For purity assessment, especially to detect residual solvents or unreacted intermediates .
  • X-ray Crystallography : Optional for resolving 3D conformation and intermolecular interactions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • SAR Analysis : Compare analogs with incremental structural changes (e.g., replacing ethylsulfonyl with methylsulfonyl) to identify critical functional groups .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as enhanced anticancer activity in analogs with electron-withdrawing substituents .

Advanced Question: What methodologies are recommended for elucidating the mechanism of action of this compound in antimicrobial studies?

  • Molecular Docking : Predict binding affinity to bacterial targets (e.g., DNA gyrase or β-lactamase) using software like AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes .
  • Fluorescence Quenching Assays : Monitor conformational changes in target proteins upon compound interaction .
  • Gene Knockout Models : Validate target specificity using CRISPR/Cas9-modified bacterial strains .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory applications?

SAR strategies include:

  • Substituent Variation : Introduce electron-donating groups (e.g., methoxy) on the benzamide ring to enhance COX-2 inhibition, as seen in analogs with 4-methoxy substitutions .
  • Bioisosteric Replacement : Replace the ethylsulfonyl group with a sulfonamide to improve metabolic stability .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors on the thiazole ring) using tools like Schrödinger’s Phase .

Advanced Question: What experimental designs are effective for evaluating the compound’s pharmacokinetic properties?

  • In Vitro ADME :
    • Caco-2 Assays : Assess intestinal permeability .
    • Microsomal Stability Tests : Measure metabolic degradation using liver microsomes .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Monitor plasma concentration-time curves in rodent models to calculate half-life and bioavailability .
    • Tissue Distribution : Use radiolabeled compounds to track accumulation in target organs .

Advanced Question: How do computational methods enhance the design of novel analogs with improved efficacy?

  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics Simulations : Simulate protein-ligand interactions over time to identify stable binding conformations .
  • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with biological activity to guide synthetic priorities .

Advanced Question: What strategies mitigate off-target effects in preclinical studies?

  • Selectivity Screening : Test against a panel of related enzymes (e.g., kinase families) to identify cross-reactivity .
  • Proteome Profiling : Use affinity pulldown assays with mass spectrometry to detect unintended protein interactions .
  • Dose-Response Curves : Establish a therapeutic window to balance efficacy and toxicity .

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